
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, also known as Epetraborole, is a small molecule drug that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Applications
- Antibacterial Properties : Compounds containing sulfonamide moieties have been synthesized for use as antibacterial agents, with some showing high activities against various bacterial strains. For example, a study synthesized novel heterocyclic compounds that exhibited significant antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
- Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds were evaluated for antimicrobial activity against different bacteria and fungi, showcasing potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Applications
- Antitumor Properties : The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives was carried out, with some compounds showing higher activity against human tumor cell lines than doxorubicin, a standard chemotherapy drug (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Applications
- Antiviral Activity : Sulfonamides derived from thiadiazole showed potential anti-tobacco mosaic virus activity, indicating their usefulness in combating viral infections (Chen et al., 2010).
Synthesis Methodologies and Chemical Properties
- Synthetic Methods : An environmentally benign electrochemical method for the oxidative coupling between thiols and amines was reported, presenting a novel approach for synthesizing sulfonamides, which are key motifs in pharmaceuticals and agrochemicals (Laudadio et al., 2019).
Propiedades
IUPAC Name |
5-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-2-10-5-6-12(19-10)20(17,18)14-8-9-15-11(16)4-3-7-13-15/h3-7,14H,2,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSYJGBTGXKMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

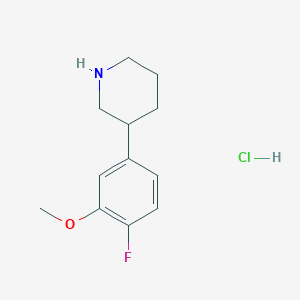
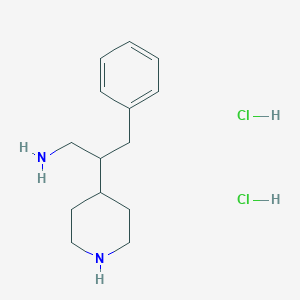
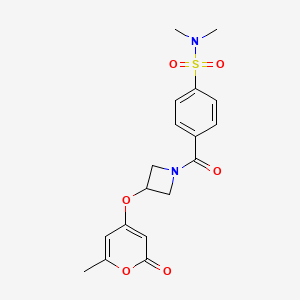
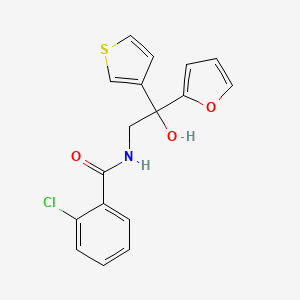
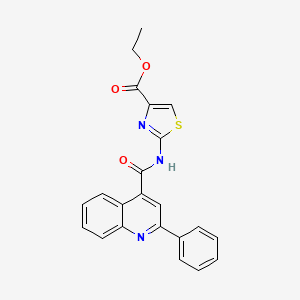
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
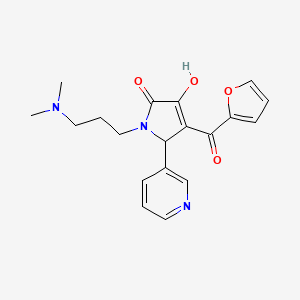
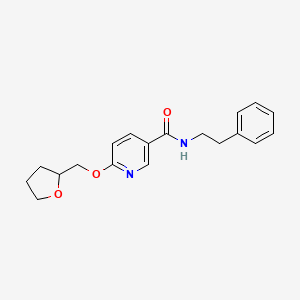

![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)
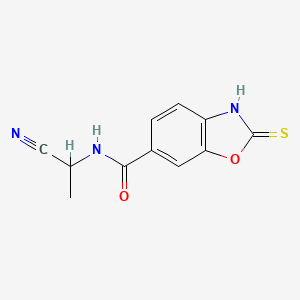
![2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2372828.png)

![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)